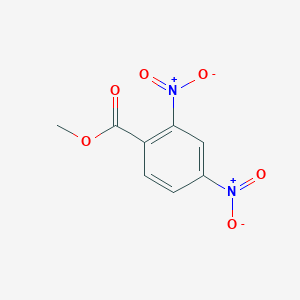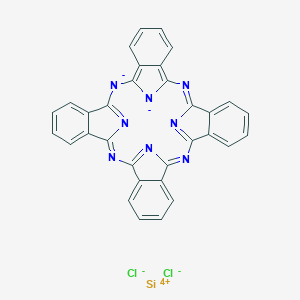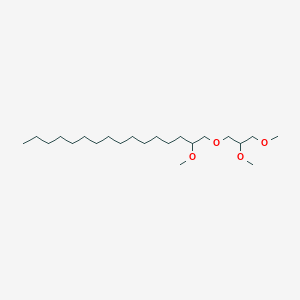
2,4-ジニトロ安息香酸メチル
概要
説明
Methyl 2,4-dinitrobenzoate is an organic compound with the molecular formula C8H6N2O6. It is an ester derived from 2,4-dinitrobenzoic acid and methanol. This compound is known for its distinctive yellow crystalline appearance and is used in various chemical reactions and industrial applications.
科学的研究の応用
Methyl 2,4-dinitrobenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of various substituted benzoates.
Biology: The compound is studied for its potential antimicrobial properties and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Methyl 2,4-dinitrobenzoate is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
Methyl 2,4-dinitrobenzoate, similar to its derivative Methyl 3,5-dinitrobenzoate, has been found to exhibit antifungal activity against strains of Candida albicans . The compound’s primary targets are likely to be key proteins or enzymes within the Candida albicans organism that are essential for its survival and proliferation .
Mode of Action
Studies on methyl 3,5-dinitrobenzoate suggest a multi-target antifungal mechanism of action . This means that the compound likely interacts with multiple targets within the Candida albicans organism, disrupting various cellular processes and leading to the inhibition of growth .
Biochemical Pathways
Candida albicans organism. For instance, it may disrupt the synthesis of key biomolecules or interfere with energy production, thereby inhibiting the growth and proliferation of the organism .
Result of Action
The primary result of Methyl 2,4-dinitrobenzoate’s action is the inhibition of growth in Candida albicans strains . This is likely achieved through the disruption of multiple cellular processes within the organism, leading to a decrease in its ability to survive and proliferate .
生化学分析
Biochemical Properties
The biochemical properties of Methyl 2,4-dinitrobenzoate have been studied in the context of nucleophilic substitution reactions . It has been found to interact with secondary cyclic amines such as piperidine, piperazine, morpholine, and thiomorpholine .
Cellular Effects
While specific cellular effects of Methyl 2,4-dinitrobenzoate are not extensively documented, it’s known that similar compounds can have significant impacts on cellular processes . For instance, some derivatives of methyl dinitrobenzoate exhibit antimicrobial activity .
Molecular Mechanism
The molecular mechanism of Methyl 2,4-dinitrobenzoate involves nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule that donates an electron pair) interacts with an electrophilic carbon in the Methyl 2,4-dinitrobenzoate molecule .
Temporal Effects in Laboratory Settings
The kinetics of its reactions with various amines have been studied .
Metabolic Pathways
Its reactions with various amines suggest that it may be involved in amine metabolism .
Subcellular Localization
The nature of its biochemical reactions suggests that it may interact with enzymes and other proteins in various cellular compartments .
準備方法
Synthetic Routes and Reaction Conditions: Methyl 2,4-dinitrobenzoate can be synthesized through the esterification of 2,4-dinitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the formation of the ester.
Industrial Production Methods: In industrial settings, the synthesis of methyl 2,4-dinitrobenzoate follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques helps in achieving industrial-scale production.
化学反応の分析
Types of Reactions: Methyl 2,4-dinitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines attack the carbonyl carbon, leading to the formation of substituted products.
Reduction: The nitro groups in methyl 2,4-dinitrobenzoate can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester bond in methyl 2,4-dinitrobenzoate can be hydrolyzed under acidic or basic conditions to yield 2,4-dinitrobenzoic acid and methanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as piperidine, piperazine, morpholine, and thiomorpholine in solvents like methanol or benzene.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products:
Nucleophilic Substitution: Substituted benzoates.
Reduction: Methyl 2,4-diaminobenzoate.
Hydrolysis: 2,4-dinitrobenzoic acid and methanol.
類似化合物との比較
Methyl 2,4-dinitrobenzoate can be compared with other nitrobenzoate esters such as methyl 3,5-dinitrobenzoate and methyl 4-nitrobenzoate. While all these compounds share similar structural features, their reactivity and applications can vary significantly:
Methyl 3,5-dinitrobenzoate: This compound has nitro groups at the 3 and 5 positions, leading to different reactivity patterns and applications, particularly in the synthesis of pharmaceuticals and agrochemicals.
Methyl 4-nitrobenzoate: With a single nitro group at the 4 position, this compound is less reactive compared to methyl 2,4-dinitrobenzoate and is used in different industrial applications.
特性
IUPAC Name |
methyl 2,4-dinitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O6/c1-16-8(11)6-3-2-5(9(12)13)4-7(6)10(14)15/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUVWLHWKLGWBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80892586 | |
| Record name | 1-(Methoxycarbonyl)-2,4-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80892586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18959-17-6 | |
| Record name | Benzoic acid, 2,4-diniro-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018959176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Methoxycarbonyl)-2,4-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80892586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde](/img/structure/B100021.png)

